Urea, (9-anthracenylmethyl)nitroso-
CAS No.: 106900-24-7
Cat. No.: VC17157307
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106900-24-7 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 1-(anthracen-9-ylmethyl)-1-nitrosourea |
| Standard InChI | InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20) |
| Standard InChI Key | DBQIUMLEIPSQAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O |
Introduction
Chemical Structure and Nomenclature
Urea, (9-anthracenylmethyl)nitroso-, systematically named as N'-(9-anthracenylmethyl)-N-nitroso-urea, features a urea backbone where one nitrogen atom is substituted with a nitroso group (-NO) and the other is linked to a 9-anthracenylmethyl substituent. The anthracene moiety, a fused tricyclic aromatic hydrocarbon, is attached via a methylene bridge at its 9th position, creating a bulky hydrophobic domain. This structure is critical for its intercalative potential in DNA and its steric interactions with enzymatic systems .
The compound’s molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol. Key functional groups include:
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Nitroso group (-N=O): Responsible for alkylation via the generation of reactive diazonium intermediates.
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Urea moiety (-NH-C(=O)-NH-): Provides hydrogen-bonding capacity and structural rigidity.
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Anthracenylmethyl group: Enhances DNA intercalation and stabilizes adducts through π-π stacking .
Synthesis and Characterization
Synthetic Routes
The synthesis of urea, (9-anthracenylmethyl)nitroso-, typically involves a two-step protocol:
Step 1: Preparation of 9-(Aminomethyl)anthracene
Anthracene is first functionalized at the 9th position through Friedel-Crafts alkylation using paraformaldehyde and hydrogen chloride, yielding 9-chloromethylanthracene. Subsequent nucleophilic substitution with ammonia or ammonium hydroxide produces 9-(aminomethyl)anthracene .
Step 2: Nitrosation of Urea
The primary amine group of 9-(aminomethyl)anthracene reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), to form the nitroso derivative. This step proceeds via diazotization, where the amine is converted to a diazonium intermediate, followed by coupling with urea .
Reaction Scheme:
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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: Signals at δ 8.4–8.6 ppm (anthracene aromatic protons), δ 5.2 ppm (CH₂ group), and δ 10.1 ppm (urea NH).
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: Peaks at 125–130 ppm (anthracene carbons), 45 ppm (CH₂), and 160 ppm (urea carbonyl).
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Mass Spectrometry: Molecular ion peak at m/z 281.3 (M⁺), with fragments at m/z 178 (anthracenylmethyl) and m/z 103 (nitroso-urea) .
DNA Alkylation and Adduct Formation
Mechanism of Alkylation
Urea, (9-anthracenylmethyl)nitroso-, acts as an alkylating agent by generating electrophilic carbon-centered radicals or carbocations that react with nucleophilic sites on DNA. The nitroso group facilitates the release of a methylene radical, which targets guanine residues at the N7 and N2 positions, forming stable adducts .
Primary Adducts:
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N7-(9-anthracenylmethyl)-guanine: Predominant adduct, induces base-pair mismatches.
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N2-(9-anthracenylmethyl)-guanine: Bulky adduct that stalls replication forks .
Translesion Synthesis (TLS) Studies
Studies using E. coli DNA Polymerase IV (Pol IV), a Y-family TLS polymerase, demonstrate that N2-anthracenylmethyl-dG adducts are bypassed with reduced efficiency compared to smaller adducts (e.g., benzyl or naphthyl derivatives). The steric bulk of the anthracene moiety impedes polymerase active-site accommodation, leading to:
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Error-Free Bypass: ~62% efficiency at 1.5 hours (vs. ~94% for unmodified dG).
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Replication Stalling: Increased propensity for frameshift mutations .
Table 1: TLS Efficiency of N2-dG Adducts with E. coli Pol IV
| Adduct Type | TLS Efficiency (%) | Mutation Frequency |
|---|---|---|
| Unmodified dG | 94 | <0.1% |
| N2-Benzyl-dG | 80 | 0.3% |
| N2-Naphthyl-dG | 75 | 0.7% |
| N2-Anthracenyl-dG | 62 | 1.2% |
| N2-Pyrenyl-dG | 50 | 2.5% |
Data adapted from Ghodke et al. (2014) .
Future Research Directions
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Adduct Repair Mechanisms: Investigate the role of nucleotide excision repair (NER) in processing N2-anthracenylmethyl-dG adducts.
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Synthetic Analogues: Develop derivatives with reduced steric bulk to improve TLS fidelity.
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In Vivo Carcinogenicity Assays: Conduct long-term rodent studies to quantify tumorigenic potential .
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